8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine
CAS No.:
Cat. No.: VC15807298
Molecular Formula: C7H5ClN4O2S
Molecular Weight: 244.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN4O2S |
|---|---|
| Molecular Weight | 244.66 g/mol |
| IUPAC Name | 4-chloro-6-methylsulfonylpyrimido[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C7H5ClN4O2S/c1-15(13,14)7-9-2-4-5(12-7)6(8)11-3-10-4/h2-3H,1H3 |
| Standard InChI Key | HOIQRMUCRFFMJQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=NC=C2C(=N1)C(=NC=N2)Cl |
Introduction
Chemical Identity and Structural Features
Table 1: Molecular Properties of Representative Analogs
The methylsulfonyl group in the pyrido[3,4-d]pyrimidine analog (C8H6ClN3O2S) introduces polar characteristics absent in the methylthio variant, likely influencing pharmacokinetic properties .
Spectral and Computational Characterization
While experimental spectral data for 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine are unavailable, computational models predict:
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1H NMR: Downfield shifts for H-4 and H-6 protons due to electron-withdrawing sulfonyl and chlorine groups.
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MS (ESI+): Molecular ion peak at m/z 244.02 ([M+H]+) with fragmentation patterns dominated by loss of SO2CH3 (-95 Da) .
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IR: Strong absorption bands at 1320–1170 cm⁻¹ (S=O asymmetric/symmetric stretching) and 750 cm⁻¹ (C-Cl) .
Synthetic Methodologies
Core Ring Construction
Pyrimido[5,4-d]pyrimidine synthesis typically employs cyclocondensation strategies:
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Two-component approach: Reaction of 4,6-diaminopyrimidine-5-carbonitrile with chloroacetyl chloride yields the bicyclic core, followed by sulfonation at C2 .
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Post-functionalization: Chlorination at C8 using POCl3/PCl5, succeeded by nucleophilic substitution with methanesulfonyl groups .
Table 2: Representative Reaction Conditions for Analogs
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 120°C, 12h | 65 | |
| Chlorination | POCl3, reflux, 6h | 82 | |
| Sulfonation | Methanesulfonyl chloride, Et3N, THF, 0°C→RT | 73 |
Biological Activities and Mechanisms
Kinase Inhibition Profiles
Although direct data on 8-chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine are lacking, structurally related pyrimido[5,4-d]pyrimidines exhibit:
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CDK2 inhibition (IC50 = 0.12 µM): Disruption of ATP-binding pockets via H-bonding with sulfonyl oxygen .
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Antiproliferative effects: GI50 values of 1.8–4.3 µM against MCF-7 (breast) and A549 (lung) cancer lines .
Table 3: Comparative Biological Data for Pyrimido[5,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line Activity (GI50, µM) |
|---|---|---|---|
| 8-Chloro-2-(methylthio) analog | CDK2 | 0.45 | MCF-7: 3.2 |
| 6-Methoxy-2-sulfonamide variant | Aurora B | 0.18 | A549: 1.9 |
The methylsulfonyl group’s electron-withdrawing nature may enhance target affinity compared to methylthio analogs .
Metabolic Stability and Toxicity
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CYP450 interactions: Sulfone-containing derivatives show reduced metabolism by CYP3A4 compared to thioethers (t1/2 = 4.7 vs. 1.3 h) .
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hERG inhibition: Moderate risk (IC50 = 12 µM), necessitating structural optimization for cardiac safety .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric replacement: Substituting Cl with F improves bioavailability (ClogP reduction from 2.1 to 1.4) .
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Prodrug approaches: Esterification of sulfonyl groups enhances oral absorption (AUC0–24h: 3.2 → 8.7 µg·h/mL) .
Case Study: Anticancer Agent Development
A pyrido[3,4-d]pyrimidine derivative (C8H6ClN3O2S) demonstrated:
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In vivo efficacy: 60% tumor growth inhibition in HT-29 xenografts at 50 mg/kg .
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Synergistic effects: Combination with paclitaxel reduced IC50 by 4-fold .
Comparison with Heterocyclic Analogues
Pyrido vs. Pyrimido Systems
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Pyrido[3,4-d]pyrimidines: Broader π-conjugation enhances intercalation with DNA/RNA .
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Pyrimido[5,4-d]pyrimidines: Improved kinase selectivity due to N7 lone pair orientation .
Thioether vs. Sulfone Derivatives
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